N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide
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Overview
Description
This compound is a mouthful, but let’s break it down. Its systematic name is N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide
Chemical Formula: CHNOS
Molecular Weight: 394.43 g/mol
Preparation Methods
Synthesis Routes: Several synthetic routes exist for this compound, but I’ll highlight one common method:
Thiadiazole Formation:
Industrial Production: Industrial-scale production typically involves optimization of reaction conditions, purification, and scalability. specific industrial methods may not be widely documented due to proprietary information.
Chemical Reactions Analysis
Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation states.
Substitution: Substitution reactions at the thiadiazole ring or benzofuran moiety are possible.
Reduction: Reduction of the carbonyl group to the corresponding alcohol is feasible.
Oxidation: Use oxidizing agents like or .
Substitution: Employ nucleophilic reagents such as or .
Reduction: Utilize reducing agents like or .
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemistry: Used as a building block in organic synthesis.
Industry: May serve as a precursor for other valuable compounds.
Mechanism of Action
The precise mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
or 3-(4-methoxyphenyl)propanal . These comparisons highlight its uniqueness.
Properties
Molecular Formula |
C21H19N3O3S |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H19N3O3S/c1-11-9-12(2)17-13(3)18(27-16(17)10-11)20(25)23-21-22-19(24-28-21)14-5-7-15(26-4)8-6-14/h5-10H,1-4H3,(H,22,23,24,25) |
InChI Key |
VPAPVAWMECCKMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(OC2=C1)C(=O)NC3=NC(=NS3)C4=CC=C(C=C4)OC)C)C |
Origin of Product |
United States |
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